2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate
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Overview
Description
2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate is an organic compound that features a benzoate ester linked to a 4-bromobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate typically involves a multi-step process starting from benzene derivatives. One common route includes the bromination of benzylamine followed by esterification with benzoic acid derivatives. The reaction conditions often involve the use of catalysts such as FeBr3 for bromination and acid chlorides for esterification .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions is essential for scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using LiAlH4.
Substitution: Nucleophiles such as NaOH or NH3 in polar solvents
Major Products
Oxidation: 4-Bromobenzaldehyde or 4-Bromobenzoic acid.
Reduction: 4-Bromobenzylamine.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate involves its interaction with specific molecular targets. The bromobenzyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The ester linkage allows for hydrolysis, releasing active components that can exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((4-Bromobenzyl)oxy)benzaldehyde: Similar structure but with an aldehyde group instead of an ester.
Methyl-2-amino-4-bromobenzoate: Similar bromobenzyl group but with a different ester linkage
Uniqueness
2-((4-Bromobenzyl)amino)-2-oxoethyl benzoate is unique due to its specific ester linkage and the presence of both bromobenzyl and amino groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-14-8-6-12(7-9-14)10-18-15(19)11-21-16(20)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXWZNFYVUTARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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